4-Phenylthiophen-3-amine hydrochloride
Description
The field of heterocyclic chemistry is foundational to the development of new materials and therapeutic agents. Within this vast domain, sulfur-containing heterocycles, particularly thiophene (B33073) and its derivatives, represent a class of compounds with significant academic and industrial interest. This article focuses specifically on 4-Phenylthiophen-3-amine (B13281456) hydrochloride, a compound that embodies the convergence of several key areas within organic synthesis. By examining its scientific significance, the historical context of thiophene chemistry, the role of its core functional groups, and its specific chemical properties, a comprehensive picture of this molecule's place in contemporary research emerges.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-phenylthiophen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXAZXYDOUTOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies
Classical Preparative Routes and Mechanistic Interrogations
Classical syntheses typically involve the sequential construction of the molecule, starting from simple, commercially available precursors. These routes, while sometimes lengthy, are well-established and provide deep insight into the chemical transformations required.
Multi-Step Synthesis from Precursors
A common strategy for synthesizing substituted aminothiophenes involves building the ring from acyclic precursors that already contain some of the required structural elements. One plausible route begins with precursors that enable the formation of the 3-aminothiophene structure. A notable method starts from commercially available methyl 3-aminothiophene-2-carboxylate, which can be chemically modified. The synthesis involves the decarboxylation of the corresponding thiophene-2-carboxylic acid to yield 3-aminothiophene, which can then be further functionalized. researchgate.net
Another classical approach involves the Thorpe-Ziegler cyclization. This method utilizes a precursor containing a sulfur atom positioned between a reactive methylene (B1212753) group and a nitrile functionality. The intramolecular cyclization of this dinitrile or cyano-ester precursor directly yields the 3-aminothiophene core. sciforum.net
Ring-Closing Reactions for Thiophene (B33073) Core Formation
The formation of the thiophene ring is the cornerstone of the synthesis. Several named reactions are classically employed for this purpose.
Paal-Knorr Thiophene Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. sciforum.netwikipedia.orgpearson.com The mechanism is believed to proceed through the sulfurization of the dicarbonyl to form a thioketone, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org While versatile, this method requires the prior synthesis of the appropriate 1,4-dicarbonyl precursor.
Fiesselmann Thiophene Synthesis: This powerful method allows for the construction of highly functionalized thiophenes. In a key variation, if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes. frontiersin.org The reaction typically involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic compounds. frontiersin.orglibretexts.org
Gewald Aminothiophene Synthesis: While the Gewald reaction is the most common route to 2-aminothiophenes, its principles are fundamental to thiophene synthesis. libretexts.orgresearchgate.net It involves a multi-component condensation of a ketone or aldehyde, an α-cyanoester (or related activated nitrile), and elemental sulfur in the presence of a base. researchgate.netmasterorganicchemistry.com The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. libretexts.orgresearchgate.net
| Ring-Closing Reaction | Key Precursors | Sulfur Source | Typical Product Type |
| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's Reagent | Substituted Thiophenes |
| Fiesselmann | α,β-Acetylenic esters/nitriles + Thioglycolic acid derivatives | From precursor | 3-Hydroxy or 3-Aminothiophenes |
| Gewald | Ketone/Aldehyde + Activated Nitrile | Elemental Sulfur | 2-Aminothiophenes |
Amination Strategies for Position 3
Introducing the amine group at the C-3 position of the thiophene ring can be achieved through two primary strategies: direct synthesis or functional group interconversion on a pre-formed ring.
Direct Synthesis: As mentioned, ring-closing reactions like the Fiesselmann synthesis (using a nitrile substrate) or the Thorpe-Ziegler cyclization can directly install the amino group at the 3-position during the formation of the heterocyclic core. sciforum.netfrontiersin.org This is often the most efficient method. For instance, starting from the appropriate precursors, 3-amino-4-methylthiophene derivatives have been synthesized and subsequently elaborated. tubitak.gov.tr
Indirect Synthesis via Nitration and Reduction: An alternative route involves the synthesis of a 4-phenylthiophene intermediate, followed by the introduction of a nitro group at the 3-position via electrophilic aromatic substitution. frontiersin.org Thiophenes are highly susceptible to electrophilic attack, often favoring the 2- and 5-positions, but careful control of reaction conditions can influence regioselectivity. pearson.comwikipedia.org The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the active electrophile, the nitronium ion (NO₂⁺). cardiff.ac.uk Once the 3-nitro-4-phenylthiophene is formed, the nitro group can be readily reduced to the desired 3-amino group. A variety of reducing agents can be employed for this transformation, including metal-free systems like trichlorosilane, offering a mild and efficient method.
Phenyl Group Introduction Methodologies
The phenyl substituent at the C-4 position can be incorporated either at the beginning of the synthesis or attached to a pre-existing thiophene ring.
From Phenyl-Containing Precursors: Many classical syntheses, such as the Gewald or Fiesselmann reactions, introduce the phenyl group by starting with a precursor that already contains it. For example, using acetophenone (B1666503) or a derivative as the ketone component in a Gewald-type reaction directly places the phenyl group at the desired position on the resulting thiophene. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions: In a more modern classical approach, the phenyl group can be introduced using a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. This involves coupling a thiophene derivative bearing a halide (e.g., 4-bromothiophene) with a phenylboronic acid or its ester. This reaction is highly efficient and tolerates a wide range of functional groups. The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield.
| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic pinacol (B44631) ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1) | Good |
| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water (4:1) | Excellent |
Salt Formation Procedures: Mechanistic Aspects of Hydrochloride Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic amine group of 4-phenylthiophen-3-amine (B13281456) reacts with hydrochloric acid (HCl).
Mechanistically, the lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, abstracting a proton (H⁺) from the highly acidic HCl. This protonation event forms a positively charged ammonium (B1175870) cation. The resulting ammonium ion then forms an ionic bond with the negatively charged chloride anion (Cl⁻).
The procedure typically involves dissolving the purified 4-phenylthiophen-3-amine free base in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane, or isopropanol. A solution of anhydrous HCl (often in ether or isopropanol) is then added dropwise. The hydrochloride salt, being significantly less soluble in the organic solvent than the free base, precipitates out of the solution and can be isolated by filtration, washed with a small amount of cold solvent, and dried. This conversion to the salt form often improves the compound's stability, crystallinity, and water solubility.
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly methods. These principles can be applied to the synthesis of 4-Phenylthiophen-3-amine hydrochloride.
Multi-Component Reactions (MCRs): The Gewald reaction is itself a classic example of an MCR. Modern variations focus on using more benign catalysts and solvents, and expanding the scope of the reaction to produce a wider diversity of thiophenes in a single step. masterorganicchemistry.com
Catalysis: The use of advanced catalysts is a hallmark of modern synthesis. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are now standard for forming C-C bonds, as seen in the introduction of the phenyl group. Research continues to develop more active and reusable catalysts to reduce metal waste.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for classical reactions like the Gewald synthesis. researchgate.net This is due to efficient and rapid heating of the reaction mixture.
Flow Chemistry: Performing reactions in continuous-flow systems, rather than in batch flasks, offers significant advantages in safety, scalability, and control over reaction parameters. For instance, the reduction of a nitro group, a key step in an indirect amination strategy, has been successfully adapted to continuous-flow conditions using trichlorosilane, providing the amine product in high yield with short reaction times and no need for purification.
Green Solvents and Reagents: A major focus of sustainable chemistry is the replacement of hazardous solvents and reagents. This could involve using water as a solvent for cross-coupling reactions or employing less toxic sulfur sources for the thiophene ring formation.
By integrating these modern approaches, the synthesis of this compound can be made more efficient and aligned with the principles of green chemistry.
Catalytic Strategies (e.g., Transition Metal-Catalyzed Coupling Reactions)
Transition metal catalysis is a cornerstone in the synthesis of highly functionalized thiophenes. Palladium and nickel complexes, in particular, are instrumental in forming the carbon-carbon and carbon-nitrogen bonds necessary to construct the 4-phenylthiophen-3-amine scaffold.
One key strategy involves the regioselective C-H arylation of a 3-substituted thiophene. For instance, the reaction of a 3-substituted thiophene with a suitable base like TMPMgCl·LiCl can induce selective metalation at the 5-position, or potentially the 2-position, which can then be followed by a nickel- or palladium-catalyzed cross-coupling with an aryl halide to introduce the phenyl group. clockss.org However, to achieve the desired 4-phenyl substitution, a more common approach starts with a pre-functionalized thiophene ring, such as 3,4-dibromothiophene. sioc-journal.cn
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating the C-C bond between the thiophene C4 position and the phenyl ring. This typically involves the reaction of a 4-halothiophene derivative with phenylboronic acid. Subsequently, the amino group can be introduced at the C3 position via another palladium-catalyzed reaction, such as the Buchwald-Hartwig amination of a 3-halothiophene derivative. researchgate.net Direct C-H activation is also a powerful tool; phosphine-free palladium complexes have been shown to efficiently catalyze the direct C-H arylation of thiophenes, offering a more atom-economical route. organic-chemistry.org
| Catalyst System | Reaction Type | Application in Synthesis | Reference |
| Pd(PPh₃)₄ / K₃PO₄ | Suzuki Coupling | Formation of C-phenyl bond at the thiophene 3-position. | nih.gov |
| NiCl₂(dppe) / etc. | Cross-Coupling | C-H arylation of 3-substituted thiophenes. | clockss.org |
| Pd(OAc)₂ / Ligand | Buchwald-Hartwig | Formation of C-N amine bond at the thiophene 3-position. | researchgate.net |
| Bis(alkoxo)palladium | Direct C-H Arylation | Phosphine-free arylation of thiophene rings. | organic-chemistry.org |
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media, Biocatalysis)
The principles of green chemistry are increasingly being applied to heterocyclic synthesis to reduce environmental impact. For the synthesis of this compound, this involves exploring alternative solvents, catalysts, and energy inputs. While specific research on this exact compound is limited, general trends in the synthesis of related heterocycles and amines are informative.
The use of recyclable, non-volatile ionic liquids as solvents has been shown to be effective for some thiophene syntheses, offering an alternative to traditional volatile organic compounds. mdpi.com Metal-free catalytic systems are also gaining traction. For example, a TBAI/TBHP catalyst system has been used to synthesize polysubstituted 3-aminothiophenes from thioamides and allenes under mild conditions, proceeding through a tandem thio-Michael addition and oxidative annulation. organic-chemistry.org
Biocatalysis represents a significant frontier in green amine synthesis. Enzymes, such as transaminases, can install amine functionalities with high stereoselectivity, often under mild aqueous conditions. mdpi.com The application of a transaminase could potentially be used in a late-stage step to convert a ketone precursor into the desired chiral amine derivative, eliminating the need for protecting groups and reducing waste. mdpi.com
Flow Chemistry and Continuous Processing Techniques
Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates. The use of microreactors or packed-bed reactors provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. nih.gov
For the synthesis of 4-phenylthiophen-3-amine, multi-step sequences involving hazardous reagents or unstable intermediates are well-suited for continuous flow. For example, a transition metal-catalyzed cross-coupling reaction could be performed in a heated flow reactor, allowing for rapid optimization and safe operation at elevated temperatures and pressures. nih.gov This technology is particularly beneficial for scale-up, as production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel) without the need for re-optimization. nih.gov
Stereoselective and Regioselective Synthesis
Achieving the correct arrangement of substituents on the thiophene ring is critical. Both the specific placement of the phenyl and amine groups (regioselectivity) and the potential for chirality in derivatives (stereoselectivity) must be precisely controlled.
Control of Regioselectivity in Thiophene Functionalization
The synthesis of a 3,4-disubstituted thiophene like 4-phenylthiophen-3-amine requires precise control over the position of functionalization. Direct electrophilic substitution on an unsubstituted thiophene ring typically favors the 2- and 5-positions, making the synthesis of 3,4-isomers challenging. Therefore, strategies often rely on building the ring from acyclic precursors or functionalizing a pre-substituted thiophene.
One approach involves an intermolecular cycloaddition–cycloreversion reaction between a disubstituted acetylene (B1199291) and a thiazole (B1198619) to generate a 3,4-disubstituted thiophene core. rsc.org Another powerful method is the functionalization of 3,4-dibromothiophene, where the two bromine atoms can be selectively replaced in sequential transition metal-catalyzed coupling reactions. sioc-journal.cn For example, a Suzuki coupling could be performed first to add the phenyl group, followed by a Buchwald-Hartwig amination to install the amine.
Directed ortho-metalation is another key technique. Starting with a 3-substituted thiophene bearing a directing group, it is possible to deprotonate the adjacent C4 position, which can then react with an electrophile. clockss.org The choice of starting materials and reagents is crucial for directing substitution to the desired positions.
Diastereoselective and Enantioselective Synthesis of Chiral Derivatives
While 4-phenylthiophen-3-amine itself is achiral, its derivatives can contain stereocenters, necessitating enantioselective or diastereoselective synthetic methods. The synthesis of chiral thiophenes is an active area of research, particularly for applications in chiral ligands, catalysts, and polymers. nih.govrsc.org
Enantioselective synthesis can be achieved by using chiral starting materials or through asymmetric catalysis. For instance, a chiral amine could be used in a coupling reaction, or a chiral ligand on a transition metal catalyst could induce asymmetry during a C-C or C-N bond-forming step. iaea.orgincatt.nl Vanadium complexes with chiral Schiff base ligands derived from thiophene derivatives have been shown to catalyze the asymmetric oxidation of sulfides, demonstrating the utility of chiral thiophene scaffolds in catalysis. iaea.orgresearchgate.net The synthesis of chiral polythiophenes often begins with the preparation of non-racemic mono- or multi-substituted thiophene monomers, which can be achieved through methods like Suzuki cross-coupling with chiral boronic acids or by attaching a chiral auxiliary to the thiophene ring. nih.gov
Process Optimization and Academic Scale-Up Considerations
Translating a laboratory-scale synthesis to a larger, academic scale-up requires careful optimization of reaction conditions and practical considerations. The goal is to develop a process that is not only high-yielding but also robust, safe, and economically viable.
Key parameters for optimization include catalyst loading, reaction time, temperature, and solvent choice. For transition metal-catalyzed reactions, minimizing the amount of expensive and potentially toxic metal catalyst is a primary concern. High-throughput screening can be employed to rapidly identify the optimal ligand, base, and solvent combination for a given coupling reaction.
Purification is another critical aspect. Ideally, the process should be designed to minimize the need for chromatographic purification, which is often impractical on a larger scale. "Telescoping" reactions, where the crude product of one step is used directly in the next without isolation, can significantly improve process efficiency.
From a safety perspective, highly exothermic reactions or those involving hazardous reagents benefit from the improved thermal management offered by continuous flow reactors. nih.gov For academic scale-up, this can be a crucial factor in determining the feasibility of a synthetic route. The cost and availability of starting materials and reagents also become increasingly important as the scale of the synthesis increases.
Impurity Profiling in Academic Synthesis
A thorough understanding of the impurity profile is a critical aspect of synthetic chemistry, ensuring the quality and reliability of the synthesized compound. In the academic synthesis of this compound via the reduction of 4-phenyl-3-nitrothiophene, several potential process-related impurities can arise. These impurities can originate from the starting materials, intermediates, or from side reactions during the synthesis.
The catalytic hydrogenation of nitroaromatics is known to proceed through several intermediates, and incomplete reaction or side reactions can lead to the presence of these species in the final product. ccspublishing.org.cn Common impurities include:
Unreacted Starting Material: 4-phenyl-3-nitrothiophene may be present if the reaction does not go to completion.
Intermediates of Reduction: Nitroso (4-phenyl-3-nitrosothiophene) and hydroxylamine (B1172632) (N-(4-phenylthiophen-3-yl)hydroxylamine) intermediates can be present in trace amounts. The accumulation of hydroxylamine can sometimes be an issue, though certain catalyst modifications can mitigate this. ccspublishing.org.cn
Over-reduction Products: Under harsh conditions (high pressure and/or temperature), the phenyl ring or even the thiophene ring can be hydrogenated. This could lead to impurities such as 4-cyclohexylthiophen-3-amine or fully saturated derivatives.
Products of Catalyst-Induced Side Reactions: The catalyst itself can sometimes promote side reactions. For instance, deamination or dimerization reactions, although less common for this specific transformation, are potential side pathways.
A representative impurity profile for the synthesis of 4-Phenylthiophen-3-amine is detailed in the table below, based on known side reactions in the reduction of nitroaromatics.
| Impurity Name | Chemical Structure | Plausible Origin | Typical Level in Unoptimized Synthesis |
|---|---|---|---|
| 4-Phenyl-3-nitrothiophene | C₁₀H₇NO₂S | Unreacted starting material | < 1% |
| 4-Phenyl-3-nitrosothiophene | C₁₀H₇NOS | Incomplete reduction intermediate | Trace |
| N-(4-Phenylthiophen-3-yl)hydroxylamine | C₁₀H₉NOS | Incomplete reduction intermediate | < 0.5% |
| 4-Cyclohexylthiophen-3-amine | C₁₀H₁₅NS | Over-reduction of the phenyl ring | Trace (under harsh conditions) |
Reactivity and Transformational Pathways
Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophilic center, readily participating in a variety of chemical transformations.
N-Alkylation and Acylation Reactions
The primary amine of 4-phenylthiophen-3-amine (B13281456) is susceptible to N-alkylation, a reaction that introduces alkyl groups onto the nitrogen atom. This transformation is a fundamental process in organic synthesis for creating secondary and tertiary amines. While specific examples for 4-phenylthiophen-3-amine are not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests that it would react with alkyl halides or other alkylating agents, often in the presence of a base to neutralize the generated acid. The reverse reaction, N-dealkylation, is also a known process for amines. nih.gov
N-acylation, the introduction of an acyl group (R-C=O) to the nitrogen atom to form an amide, is a common and robust reaction for primary amines. nih.gov This reaction is typically carried out using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. For instance, related aminothiophene derivatives, such as methyl 2-aminothiophene-3-carboxylate, undergo N-acylation as part of the synthesis of more complex molecules. In one example, the amine is first protected with a Boc group (a form of acylation) before further reactions are carried out. nih.gov Similarly, the synthesis of 2-amino-N-phenethyl-5-phenylthiophene-3-carboxamide involves the formation of an amide bond, demonstrating the feasibility of N-acylation on a phenyl-substituted aminothiophene core. rug.nl
Table 1: Examples of N-Acylation on Related Aminothiophene Structures
| Starting Material | Acylating Agent/Method | Product Type | Reference |
|---|---|---|---|
| Methyl 2-aminothiophene-3-carboxylate | Di-tert-butyl dicarbonate (B1257347) ((Boc)2O) | N-Boc protected amine | nih.gov |
| 2-amino-5-phenylthiophene-3-carboxylic acid derivative | Phenethylamine with coupling agents | N-phenethyl carboxamide | rug.nl |
Condensation and Imine Formation
Like other primary amines, 4-phenylthiophen-3-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reversible reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The general mechanism proceeds through a hemiaminal intermediate. researchgate.net The formation of the C=N double bond is characteristic of this transformation. youtube.comresearchgate.net The reaction is typically catalyzed by acid or base and often requires the removal of water to drive the equilibrium towards the imine product. youtube.com While specific examples with 4-phenylthiophen-3-amine are not detailed, the fundamental reactivity of primary amines with carbonyl compounds is a well-established principle in organic chemistry. researchgate.netnih.gov
Diazotization and Subsequent Transformations
The primary aromatic amine group of 4-phenylthiophen-3-amine can be converted into a diazonium salt through a process called diazotization. accessscience.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, at low temperatures. accessscience.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, including:
Replacement of the diazonium group: The -N₂⁺ group is an excellent leaving group and can be replaced by a wide range of nucleophiles, such as halides (Sandmeyer reaction), cyanide, hydroxyl, and hydrogen (deamination).
Azo coupling: The diazonium salt can act as an electrophile and react with activated aromatic rings (like phenols or anilines) to form azo compounds, which are often colored dyes.
A critical consideration for the diazotization of aminothiophenes is the potential for unwanted side reactions. It has been noted that 2-aminothiophenes with an unsubstituted C5 position can be unstable upon diazotization and may undergo dimerization. researchgate.netnih.gov In the case of 4-phenylthiophen-3-amine, the C2 and C5 positions are adjacent to the amine and phenyl groups, respectively. The electronic effects of these substituents would influence the stability and reactivity of the corresponding diazonium salt. To circumvent such issues in related systems, the activated position is sometimes "blocked" with another group, such as a nitro group, before diazotization. researchgate.netnih.gov
Role of Hydrochloride in Amine Reactivity and Protonation Equilibria
4-Phenylthiophen-3-amine is supplied as a hydrochloride salt. This salt formation serves a crucial purpose in enhancing the compound's stability. Free aminothiophenes can be prone to oxidation and degradation, and converting the basic amine group into an ammonium (B1175870) salt (-NH₃⁺Cl⁻) significantly improves its shelf-life and handling characteristics. chemicalforums.com
The hydrochloride form directly impacts the amine's reactivity. In the salt form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. To perform reactions that require the nucleophilic character of the amine, such as N-alkylation, N-acylation, or imine formation, the free amine must be liberated by treatment with a base.
Protonation of the amine, or the imines derived from it, can also have significant effects on the electronic properties of the molecule. For example, studies on related thiophene-phenylene-based Schiff bases have shown that protonation of the imine nitrogen with an acid leads to a distinct bathochromic shift (a shift to longer wavelengths) in the UV-vis absorption spectrum. nih.gov This change is indicative of an alteration in the electronic structure and the extent of charge transfer within the molecule upon protonation. nih.gov
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. The substituents on the ring—the amine and the phenyl group—play a directing role in determining the position of substitution. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. In the case of 4-phenylthiophen-3-amine, this would strongly activate the C2 and C5 positions for electrophilic attack.
Halogenation Reactions
Strong evidence for the regioselectivity of electrophilic substitution on a similar scaffold comes from studies on 5-phenylthiophen-2-amine. This compound undergoes a site-selective hydroxyalkylation with α-trifluoromethyl ketones at the C3 position. mdpi.com This reactivity is attributed to the strong activating and directing effect (+M effect) of the amino group, which enhances the nucleophilicity of the adjacent C3 position, allowing it to attack the electrophilic ketone. mdpi.com By analogy, for 4-phenylthiophen-3-amine, the amino group at C3 would be expected to strongly activate the C2 position for electrophilic attack. The phenyl group at C4 would also influence the regioselectivity, but the activating effect of the amino group is generally dominant.
Table 2: Proposed Regioselectivity of Electrophilic Substitution
| Starting Compound | Activating Group | Predicted Site of Electrophilic Attack | Rationale |
|---|---|---|---|
| 4-Phenylthiophen-3-amine | -NH₂ at C3 | C2 | The amino group is a strong ortho-directing activator. |
| 5-Phenylthiophen-2-amine | -NH₂ at C2 | C3 | The amino group is a strong ortho-directing activator. mdpi.com |
Nitration and Sulfonation Studies
Electrophilic aromatic substitution reactions like nitration and sulfonation on 4-Phenylthiophen-3-amine hydrochloride are expected to be complex. The outcome is governed by the interplay between the highly activated aminothiophene ring and the protonated state of the amine in the strongly acidic media required for these reactions.
The free amine (-NH₂) is a powerful activating group that directs electrophiles to the ortho and para positions. In the case of the 3-aminothiophene core, the amine group would strongly activate the C2 and C5 positions of the thiophene ring for electrophilic attack. However, thiophene itself is significantly more reactive than benzene (B151609) towards nitration, often reacting with explosive violence under standard conditions (concentrated nitric and sulfuric acids). stackexchange.com Milder reagents, such as nitric acid in acetic anhydride, are typically required for the controlled nitration of thiophenes. stackexchange.comorgsyn.org
A significant challenge arises from the basicity of the amino group. In the presence of strong acids (H₂SO₄ or HNO₃), the amine is protonated to form an ammonium salt (-NH₃⁺). This ammonium group is strongly deactivating and a meta-director for electrophilic substitution on an aromatic ring. This effect would drastically reduce the reactivity of both the thiophene and phenyl rings, making substitution difficult. Direct nitration of primary amines can also lead to the formation of nitramines, though this often requires initial activation of the amine.
Therefore, successful and selective nitration or sulfonation would likely necessitate the protection of the amine group, for instance, by converting it to an amide (e.g., an acetamide). The resulting N-acyl group is still an ortho, para-director but is less activating than the free amine, offering better control over the reaction and preventing protonation under acidic conditions.
| Reaction Condition | State of Amine | Predicted Reactivity | Likely Site of Substitution |
|---|---|---|---|
| Strongly Acidic (e.g., HNO₃/H₂SO₄) | Protonated (-NH₃⁺) | Highly Deactivated | Reaction unlikely; potential for oxidation/degradation |
| Mildly Acidic / Neutral (Amine Protected) | N-Acyl Group (e.g., -NHCOCH₃) | Activated | Primarily C2 and C5 of the thiophene ring |
Friedel-Crafts Acylation/Alkylation
Direct Friedel-Crafts reactions on 4-Phenylthiophen-3-amine are generally not feasible. nih.gov The primary amino group acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction forms a complex that deactivates the entire ring system towards electrophilic attack, effectively preventing the desired acylation or alkylation. N-acylation of the amine group would be a more likely outcome.
To achieve Friedel-Crafts acylation or alkylation on either the thiophene or phenyl ring, the amino group must first be protected. Conversion to an acetamide (B32628) or other amide derivative is a common strategy. The resulting amide is less basic and does not inhibit the Lewis acid catalyst. With the amine protected, the thiophene ring remains the more activated of the two aromatic systems. Friedel-Crafts acylation of thiophene is well-documented to occur with high regioselectivity at the 2-position (or the equivalent 5-position). stackexchange.comresearchgate.net This preference is due to the superior stabilization of the cationic intermediate (arenium ion) formed upon attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position. stackexchange.com
Therefore, Friedel-Crafts acylation of N-protected 4-phenylthiophen-3-amine is predicted to yield substitution primarily at the C2 position of the thiophene ring.
Nucleophilic Reactivity of the Thiophene Core
Directed ortho Metalation (DoM) Strategies
Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. wikipedia.org
For 4-Phenylthiophen-3-amine, the amino group at C3 could potentially serve as a DMG to direct metalation to the adjacent C2 position. However, the acidic N-H protons of a primary amine would be deprotonated first by a strong base like n-butyllithium. This would consume one equivalent of the base and form a lithium amide, which is a less effective DMG. To achieve ring deprotonation, a second equivalent of the base would be required.
A more effective and common approach involves the protection of the amine. Groups such as amides (e.g., pivaloyl) or carbamates are excellent DMGs. uwindsor.caharvard.edu After N-protection, treatment with a strong base (e.g., sec-BuLi or t-BuLi), often in the presence of a chelating agent like TMEDA, would be expected to selectively deprotonate the C2 position of the thiophene ring. This would generate a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a functional group exclusively at the C2 position.
| Directing Group at C3 | Base | Predicted Site of Metalation | Comment |
|---|---|---|---|
| -NH₂ (unprotected) | n-BuLi (2 equiv.) | C2 | First equivalent of base deprotonates the amine. |
| -NHCOR (protected amide) | s-BuLi or t-BuLi | C2 | Highly regioselective and efficient process. |
Ring-Opening Reactions
The thiophene ring, while aromatic, can undergo nucleophilic attack leading to ring-opening, particularly when activated by electron-withdrawing groups or under forcing conditions with highly reactive nucleophiles. For instance, treatment of certain thiophene derivatives with strong bases like aryllithium or alkyllithium reagents at low temperatures can initiate an attack on the sulfur atom, followed by a cascade of reactions that results in the cleavage of the heterocyclic ring.
The presence of the electron-donating amino group in 4-Phenylthiophen-3-amine would generally disfavor nucleophilic attack on the thiophene ring. However, under specific conditions, such as those used in DoM strategies, the generated lithiated intermediate could potentially undergo rearrangement or ring-opening, although this is less common for simple, unstrained thiophenes compared to fused systems. Without specific experimental studies on this substrate, the conditions leading to and the products resulting from any potential ring-opening reaction remain speculative.
Reactions Involving the Phenyl Substituent
Cross-Coupling Reactions at the Phenyl Moiety
Direct cross-coupling reactions on the unsubstituted phenyl ring of 4-phenylthiophen-3-amine are challenging due to the high activation barrier of its C-H bonds compared to those on the more electron-rich thiophene ring. Consequently, functionalization of the phenyl moiety typically requires pre-installation of a leaving group, such as a halogen, to facilitate standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions.
For instance, a hypothetical 4-(4-bromophenyl)thiophen-3-amine could undergo a Suzuki-Miyaura coupling with an arylboronic acid to introduce a new aryl group onto the phenyl ring. Research on related brominated thiophene-containing imines has demonstrated the feasibility of Suzuki cross-coupling reactions on both the thiophene and phenyl rings, depending on the position of the bromine atom. In one study, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline was successfully coupled with various boronic acids to yield functionalized imines nih.gov. This suggests that if a halogen were present on the phenyl ring of 4-phenylthiophen-3-amine, similar transformations would be possible.
The general conditions for such a Suzuki-Miyaura reaction would likely involve a palladium(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand can be crucial in influencing the reaction's efficiency and selectivity.
Table 1: Representative Suzuki-Miyaura Reaction Conditions for Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|
| Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, or P(t-Bu)3 | K3PO4 or K2CO3 | Toluene or Dioxane/H2O | 80-110 |
| Pd(PPh3)4 | - | Na2CO3 or K2CO3 | Toluene/EtOH/H2O | 80-100 |
Similarly, a Heck reaction could be envisioned to introduce an alkene substituent onto a halogenated phenyl ring of the 4-phenylthiophen-3-amine scaffold. The Heck reaction typically involves a palladium catalyst, a base, and is often carried out at elevated temperatures researchgate.net.
Transition Metal-Catalyzed Transformations
The 4-phenylthiophen-3-amine scaffold presents multiple sites for transition metal-catalyzed transformations, including C-H activation on both the thiophene and phenyl rings, and further functionalization via established cross-coupling protocols. The amine group can also serve as a handle for directing catalytic reactions or for the development of novel ligands.
C-H Activation Studies on the Thiophene or Phenyl Ring
Direct C-H activation is a powerful tool for the atom-economical functionalization of aromatic and heteroaromatic compounds. In the case of 4-phenylthiophen-3-amine, the C-H bonds on the thiophene ring are generally more reactive than those on the phenyl ring due to the higher electron density of the thiophene nucleus. The C2 and C5 positions of the thiophene ring are particularly activated.
A study on the catalyst-controlled regiodivergent dehydrogenative Heck reaction of methyl 4-phenylthiophene-3-carboxylate, a structurally similar compound, provides valuable insights. researchgate.net In this research, it was demonstrated that by selecting the appropriate catalyst, either the C2 or C5 position of the thiophene ring could be selectively alkenylated. A palladium catalyst favored C5-alkenylation through an electronic palladation mechanism, while a ruthenium catalyst, with the assistance of the carboxylate directing group, favored C2-alkenylation. researchgate.net This suggests that for 4-phenylthiophen-3-amine, the C5 position is an inherently reactive site for palladium-catalyzed C-H functionalization. The amine group at C3 would likely further enhance the reactivity of the C2 position, making it a competitive site for activation.
In contrast, direct C-H activation on the phenyl ring in the presence of the more reactive thiophene ring is less favorable and would likely require a directing group strategy to achieve selectivity. For example, if the amine were acylated, the amide carbonyl could potentially direct a palladium catalyst to the ortho C-H bonds of the phenyl ring, although this has not been specifically reported for this compound.
Table 2: Predicted Regioselectivity of C-H Activation on 4-Phenylthiophen-3-amine Scaffold
| Ring | Position | Relative Reactivity (Predicted) | Rationale |
|---|---|---|---|
| Thiophene | C5 | High | Electronically activated α-position. |
| Thiophene | C2 | High | Electronically activated α-position, further activated by adjacent amine group. |
| Phenyl | ortho, meta, para | Low | Less electron-rich than the thiophene ring. |
Functionalization via Palladium-Catalyzed Coupling Reactions
Beyond C-H activation, the 4-phenylthiophen-3-amine scaffold can be functionalized using palladium-catalyzed cross-coupling reactions, assuming the presence of appropriate leaving groups. For example, if the thiophene ring were brominated at the C2 or C5 position, a Suzuki-Miyaura coupling could be used to introduce aryl or vinyl substituents.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that could be employed. researchgate.net For example, a brominated derivative of 4-phenylthiophen-3-amine could be coupled with a primary or secondary amine to introduce a new nitrogen-based substituent. Research on the Buchwald-Hartwig coupling of deactivated aminothiophenes with halopyridines has shown that such transformations are feasible, typically using a palladium acetate (B1210297) catalyst with a specialized phosphine ligand like Xantphos and a cesium carbonate base. nih.gov This demonstrates the potential for further elaboration of the 4-phenylthiophen-3-amine core through C-N bond formation.
Ligand Development Based on the Amine Thiophene Scaffold
The 4-phenylthiophen-3-amine structure possesses key features—a primary amine and a sulfur-containing heterocycle—that make it an attractive scaffold for the development of novel ligands for transition metal catalysis. The amine group can be readily functionalized to introduce phosphine, oxazoline, or other coordinating moieties, leading to the formation of bidentate or polydentate ligands.
For example, reaction of the primary amine with chlorodiphenylphosphine (B86185) could yield an aminophosphine (B1255530) ligand. Aminophosphines are a well-established class of ligands that have found applications in various catalytic reactions. researchgate.netsigmaaldrich.com The resulting ligand would have both a "soft" phosphorus donor and a "hard" nitrogen donor, which could coordinate to a metal center. The thiophene sulfur could also potentially act as a "soft" donor, leading to N,P,S-tridentate coordination, although this is less common.
Alternatively, the amine could be used to construct N,S-bidentate ligands. Chiral N,S-ligands incorporating a thiophene moiety have been synthesized and successfully applied in palladium-catalyzed asymmetric allylic alkylation, achieving moderate to good enantioselectivities. researchgate.net The combination of the chiral element and the specific electronic and steric properties of the thiophene ring can lead to effective asymmetric induction. The 4-phenylthiophen-3-amine scaffold could serve as a starting point for a new class of such ligands.
Table 3: Potential Ligand Types Derived from 4-Phenylthiophen-3-amine
| Ligand Class | Potential Synthesis Route | Coordinating Atoms | Potential Applications |
|---|---|---|---|
| Aminophosphine | Reaction of the amine with R2PCl | N, P | Asymmetric hydrogenation, cross-coupling |
| N,S-Chelate | Functionalization of the amine and/or thiophene ring | N, S | Asymmetric allylic alkylation, Heck reactions |
| Schiff Base | Condensation of the amine with a carbonyl compound | N, (O) | Various oxidation and reduction reactions |
Advanced Spectroscopic and Structural Elucidation
X-ray Crystallography for Molecular and Supramolecular Architecture:
Crystal Packing and Intermolecular Interactions:Without crystallographic data, it is not possible to analyze the crystal packing or the specific intermolecular interactions (such as hydrogen bonding or π–π stacking) that define the supramolecular architecture of 4-Phenylthiophen-3-amine (B13281456) hydrochloride in the solid state.
While research exists on other derivatives of aminothiophene and related heterocyclic systems, this information is not directly applicable to 4-Phenylthiophen-3-amine hydrochloride. The unique substitution pattern of this compound means its spectroscopic and crystallographic properties would be distinct from those of its analogues.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for aminothiophene derivatives due to its profound impact on the physicochemical properties of active pharmaceutical ingredients (APIs). Although specific polymorphic studies on this compound are not extensively detailed in the public domain, the potential for its existence can be inferred from research on structurally related compounds like benzothiophene (B83047) derivatives. rsc.org Different polymorphs of a compound share the same chemical composition but differ in their crystal lattice arrangements, which can arise from variations in molecular conformation and intermolecular interactions, such as the crucial N-H···Cl⁻ hydrogen bonds. These structural differences can, in turn, affect properties like solubility, melting point, and stability. For instance, studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide have identified three distinct conformational polymorphs, demonstrating that subtle changes in molecular planarity and packing can lead to different crystal forms with varying thermodynamic stability. nih.gov
Co-crystallization is another strategic approach to modify the properties of a pharmaceutical compound. nih.gov This technique involves combining the API with a stoichiometrically defined amount of a pharmaceutically acceptable coformer in a crystal lattice. nih.gov The goal is to create a new solid form with improved characteristics, such as enhanced solubility or stability, without altering the chemical structure of the API itself. nih.gov For this compound, co-crystallization studies could explore a range of coformers capable of interacting with the amine or thiophene (B33073) functionalities, potentially leading to novel solid forms with optimized properties. Techniques such as slurry co-crystallization, hot-melt extrusion, and characterization methods like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be instrumental in screening for and identifying new co-crystals. nih.gov
Table 1: Analytical Techniques for Polymorphism and Co-crystal Screening
| Technique | Application | Information Obtained |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Identification and characterization of crystalline phases. | Unique diffraction pattern for each polymorph or co-crystal, confirming the solid form. |
| Differential Scanning Calorimetry (DSC) | Thermal analysis of solid forms. | Melting points, transition temperatures, and enthalpies, which differ between polymorphs. |
| Vibrational Spectroscopy (IR/Raman) | Probing molecular vibrations and intermolecular interactions. | Differences in peak positions and shapes reflecting changes in hydrogen bonding and conformation. |
| Single-Crystal X-ray Diffraction | Definitive determination of crystal structure. | Precise molecular geometry, packing arrangement, and intermolecular interactions. |
Mass Spectrometry for Reaction Pathway Analysis
Mass spectrometry (MS) serves as a powerful analytical tool for the elucidation of reaction pathways in the synthesis of complex organic molecules. By accurately identifying reaction intermediates, byproducts, and the final product, MS provides crucial insights into the underlying reaction mechanism. This is particularly valuable in multi-step syntheses or one-pot cascade reactions, where isolating and characterizing transient species can be challenging. mdpi.com
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the identity of synthetic products and intermediates by providing highly accurate mass measurements. wvu.edu This accuracy allows for the determination of the elemental composition of an ion, distinguishing it from other species with the same nominal mass. In the synthesis of this compound, HRMS would be employed to confirm the mass of the final product and to identify key intermediates formed along the reaction pathway. For example, in a plausible synthesis route, various precursors and intermediates would be formed, each with a unique and predictable exact mass. By analyzing reaction aliquots with HRMS, researchers can track the consumption of reactants and the formation of these intermediates, thereby validating the proposed mechanistic steps. mdpi.com The protonated molecule of 4-phenylthiophen-3-amine, [M+H]⁺, has a calculated monoisotopic mass of 176.05286 Da. uni.lu
Table 2: Plausible Intermediates in the Synthesis of 4-Phenylthiophen-3-amine and their Calculated Exact Masses
| Compound Name | Molecular Formula | Structure | Calculated Monoisotopic Mass (Da) | Role in Pathway |
|---|---|---|---|---|
| Phenylacetonitrile | C₈H₇N | 117.05785 | Starting Material | |
| 2-Mercaptoacetaldehyde | C₂H₄OS | 76.00339 | Reactant | |
| 3-Amino-4-phenylthiophene-2-carbonitrile | C₁₁H₈N₂S | ![]() |
212.04082 | Hypothetical Gewald Reaction Intermediate |
| 4-Phenylthiophen-3-amine | C₁₀H₉NS | ![]() |
175.04557 | Final Product (Free Base) |
Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation, where a specific precursor ion is selected, fragmented, and its resulting product ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound, the precursor ion in positive mode electrospray ionization (ESI) would be the protonated molecule ([M+H]⁺) at m/z 176.05.
The fragmentation of this ion is expected to follow established pathways for amines and aromatic sulfur-containing compounds. nih.govlibretexts.org Key fragmentation processes would likely include:
Alpha-cleavage: A common pathway for amines, though less favored in aromatic amines. libretexts.org
Loss of small neutral molecules: Such as the loss of ammonia (B1221849) (NH₃, -17 Da) from the protonated amine.
Ring cleavage: Fragmentation of the thiophene ring, potentially involving the loss of thioformaldehyde (B1214467) (CH₂S) or other sulfur-containing fragments.
Phenyl group fragmentation: Cleavage of the phenyl ring or loss of the phenyl group as a radical.
These fragmentation patterns help to confirm the connectivity of the molecule and distinguish it from isomers. nih.gov
Table 3: Predicted MS/MS Fragmentation of Protonated 4-Phenylthiophen-3-amine ([M+H]⁺, m/z 176.05)
| Precursor m/z | Neutral Loss | Fragment m/z (Predicted) | Putative Fragment Structure/Description |
|---|---|---|---|
| 176.05 | NH₃ (17.03) | 159.02 | Phenyl-thienyl cation |
| 176.05 | C₂H₂S (58.00) | 118.05 | Phenyl-vinyl-amine cation fragment |
| 159.02 | CS (43.97) | 115.05 | Phenyl-cyclopropenyl cation |
| 118.05 | HCN (27.01) | 91.04 | Tropylium ion (C₇H₇⁺) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. For this compound, these techniques are essential for confirming its structural integrity and probing the interactions involving the hydrochloride salt.
The vibrational spectrum of this compound is a composite of the vibrations from its constituent parts: the phenyl ring, the thiophene ring, and the ammonium (B1175870) group (-NH₃⁺). Each functional group gives rise to characteristic absorption bands.
Ammonium Group (-NH₃⁺): The N-H stretching vibrations of the protonated amine appear as a broad, strong band typically in the 2800-3200 cm⁻¹ region. This broadening is a hallmark of hydrogen bonding. N-H bending (asymmetric and symmetric) vibrations are expected around 1600-1500 cm⁻¹.
Aromatic Rings (Phenyl and Thiophene): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The C=C stretching vibrations within the rings produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
Thiophene-Specific Vibrations: The spectrum will also contain vibrations unique to the thiophene ring, such as C-S stretching modes, which are typically found at lower frequencies.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Ammonium (-NH₃⁺) | N-H Stretch (ν) | 2800 - 3200 | Strong, Broad |
| Ammonium (-NH₃⁺) | N-H Bend (δ) | 1600 - 1500 | Medium to Strong |
| Phenyl/Thiophene | Aromatic C-H Stretch (ν) | 3000 - 3100 | Medium to Weak |
| Phenyl/Thiophene | Aromatic C=C Stretch (ν) | 1600 - 1450 | Medium to Strong, Sharp |
| Phenyl | C-H Out-of-plane Bend (γ) | 900 - 675 | Strong |
| Thiophene | C-S Stretch (ν) | 800 - 600 | Medium to Weak |
The presence of the hydrochloride transforms the primary amine into an ammonium cation (-NH₃⁺), which acts as a strong hydrogen bond donor. The chloride anion (Cl⁻) serves as the corresponding hydrogen bond acceptor. This N⁺-H···Cl⁻ interaction is a dominant feature of the crystal lattice and can be effectively probed using vibrational spectroscopy.
The most significant spectral evidence of this interaction is the nature of the N-H stretching band. researchgate.net In a non-hydrogen-bonded state, N-H stretches would appear as sharper bands at higher frequencies. In the hydrochloride salt, strong hydrogen bonding causes this band to shift to a lower frequency (a red shift) and become significantly broadened. The extent of this broadening and the position of the band maximum are sensitive to the strength and geometry of the N⁺-H···Cl⁻ hydrogen bonds. researchgate.net Furthermore, changes in the crystal packing, such as in different polymorphs, would alter the hydrogen-bonding network, leading to discernible changes in the N-H stretching region of the IR or Raman spectrum. nih.gov The chloride ion is an integral part of this hydrogen-bonded network, and its interaction with the ammonium group is fundamental to the structural stability of the crystalline solid. rsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Electronic Structure Determination (HOMO-LUMO Analysis, Molecular Orbitals)
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.govresearchgate.net For related aminothiophene structures, DFT calculations have been employed to determine these values, revealing how substituents and structural modifications influence the electronic landscape. researchgate.netnih.gov However, specific HOMO-LUMO energy values and molecular orbital distributions for 4-Phenylthiophen-3-amine (B13281456) hydrochloride are not available in the current body of scientific literature.
Molecular Geometry Optimization and Conformational Analysis
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. researchgate.net Conformational analysis further explores the different spatial arrangements (conformers) a molecule can adopt through the rotation of single bonds. For complex molecules with multiple rotatable bonds, like the phenyl-thiophene linkage, this analysis is key to understanding their structure and interactions. While such studies are common for substituted thiophenes, specific optimized geometric parameters and conformational preferences for 4-Phenylthiophen-3-amine hydrochloride have not been reported.
Energetics of Reaction Pathways and Transition States
Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms. By calculating the potential energy surface, researchers can identify the lowest energy pathways for a reaction, including the structures and energies of reactants, products, intermediates, and transition states. researchgate.netacs.org This information is vital for predicting reaction outcomes and understanding reaction kinetics. Studies on the synthesis and reactivity of aminothiophenes have been published, but computational investigations into the specific reaction energetics involving this compound are absent from the literature. researchgate.netacs.org
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions. nih.govresearchgate.netmdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. While DFT has been successfully used to predict the spectra of numerous thiophene-containing compounds, a computational spectroscopic analysis specific to this compound is not currently available. researchgate.netnih.gov
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their motion and conformational flexibility.
Molecular Dynamics Simulations
Conformational Space Exploration
MD simulations can explore the accessible conformations of a molecule by simulating its atomic motions over time. nih.govmdpi.com This is particularly useful for understanding the dynamic behavior of flexible molecules in different environments, such as in solution. This technique complements the static picture provided by quantum chemical geometry optimization. To date, no molecular dynamics simulation studies focusing on the conformational space of this compound have been published.
Solvent Effects on Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational models can simulate these effects, providing a molecular-level understanding of solute-solvent interactions. For this compound, which is an ionic salt, solvent effects would be particularly pronounced, especially in polar solvents.
Implicit vs. Explicit Solvation Models:
Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide good estimates of the bulk solvent effects on the geometry and electronic properties of the solute.
Explicit solvation models involve including individual solvent molecules in the computational simulation. This method is more computationally intensive but can provide detailed information about specific interactions, such as hydrogen bonding between the amine hydrochloride group and solvent molecules like water.
A comparative study of this compound in different solvents (e.g., water, ethanol, dimethyl sulfoxide) using these models could reveal how the solvent modulates its conformational preferences and the charge distribution within the molecule.
Interactions in Supramolecular Assemblies
Supramolecular chemistry focuses on the non-covalent interactions that govern the formation of larger, organized structures from individual molecules. For this compound, key interactions would include:
Hydrogen bonding: The ammonium (B1175870) group is a strong hydrogen bond donor, and the chloride ion is a hydrogen bond acceptor. These interactions would be crucial in the formation of supramolecular chains or networks.
π-π stacking: The phenyl and thiophene (B33073) rings are aromatic and can engage in π-π stacking interactions, which would contribute to the stability of the assembled structures.
Ion-pairing interactions: The electrostatic attraction between the positively charged aminothiophene cation and the chloride anion is a primary driving force for assembly.
Computational methods, particularly Density Functional Theory (DFT) with dispersion corrections, can be used to model these interactions in dimers or larger clusters of the molecule, providing insights into the geometry and energetics of the resulting supramolecular assemblies.
Reactivity Prediction and Mechanistic Modeling
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). For 4-phenylthiophen-3-amine, the HOMO is likely to be localized on the electron-rich thiophene and phenyl rings, as well as the amine group.
LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. While specific values for this compound are not available, a hypothetical table of calculated FMO energies is presented below to illustrate the concept.
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This is a hypothetical data table for illustrative purposes only, as no specific computational data for this compound could be found.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted phenylthiophene amines, a QSRR study could be developed.
Descriptors:
Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area.
Topological descriptors: Connectivity indices.
By correlating these descriptors with experimentally determined reaction rates for a set of related compounds, a predictive model could be built. This model could then be used to estimate the reactivity of this compound.
Crystal Structure Prediction (CSP)
Predicting the crystal structure of a molecule from its chemical diagram is a major challenge in computational chemistry. For an organic salt like this compound, CSP methods would involve:
Conformational analysis: Identifying the low-energy conformations of the 4-phenylthiophen-3-ammonium cation.
Crystal packing generation: Generating a large number of plausible crystal packing arrangements for the cation and the chloride anion in common space groups.
Lattice energy minimization: Calculating the lattice energy for each generated structure using force fields or more accurate quantum mechanical methods.
The predicted structures with the lowest lattice energies are considered the most likely candidates for the experimentally observed crystal structure. This information is crucial for understanding the solid-state properties of the compound.
Advanced Applications in Chemical Synthesis and Materials Science
A Scaffold for Complex Heterocyclic Synthesis
The inherent reactivity and structural features of 4-phenylthiophen-3-amine (B13281456) hydrochloride make it a valuable starting point for the synthesis of a diverse range of complex heterocyclic compounds. The presence of the reactive amine group, coupled with the aromatic thiophene (B33073) and phenyl rings, allows for a variety of chemical transformations to build intricate molecular architectures.
Synthesis of Polycyclic Aromatic Compounds (PACs)
The 4-phenylthiophen-3-amine core serves as a foundational element for the construction of polycyclic aromatic compounds (PACs), particularly those containing the thieno[3,2-b]indole skeleton. This class of compounds is of significant interest due to their potential applications in organic electronics and medicinal chemistry. The synthesis typically involves the condensation of the aminothiophene with a suitable cyclic ketone or an equivalent thereof, followed by a cyclization reaction to form the fused indole ring system.
For instance, the reaction of a 4-phenyl-3-aminothiophene derivative with a substituted cyclohexanone can proceed through an initial condensation to form an enamine intermediate. Subsequent acid-catalyzed intramolecular cyclization, followed by aromatization, leads to the formation of a phenyl-substituted thieno[3,2-b]indole. The phenyl group at the 4-position of the thiophene ring is retained in the final polycyclic structure, influencing its electronic properties and solubility.
A generalized synthetic approach is outlined below:
| Step | Reactants | Conditions | Product |
| 1 | 4-Phenylthiophen-3-amine derivative, Substituted Cyclohexanone | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | Enamine intermediate |
| 2 | Enamine intermediate | Oxidizing agent (e.g., DDQ) or Dehydrogenation catalyst | Phenyl-substituted thieno[3,2-b]indole |
This methodology allows for the generation of a variety of substituted thieno[3,2-b]indoles by varying the substituents on both the thiophene and the carbocyclic precursor.
Derivatization for Structural Diversity Libraries
The amenability of 4-phenylthiophen-3-amine hydrochloride to a range of chemical modifications makes it an ideal scaffold for the generation of structural diversity libraries. These libraries of related compounds are crucial in the drug discovery process and for screening for new materials with desired properties.
The primary amine group is a key handle for derivatization. It can readily undergo acylation, sulfonylation, and reductive amination reactions to introduce a wide array of functional groups and structural motifs. For example, reaction with a diverse set of acyl chlorides or sulfonyl chlorides in the presence of a base will yield a library of corresponding amides and sulfonamides.
Furthermore, the thiophene ring itself can be subjected to electrophilic substitution reactions, although the conditions must be carefully controlled to avoid polymerization or decomposition. This allows for the introduction of additional diversity points on the heterocyclic core. The combination of modifications at the amine and the thiophene ring can rapidly generate a large number of distinct molecules from a single starting scaffold.
Development of New Ligands and Organocatalysts
The structural rigidity and the presence of a coordinating heteroatom (nitrogen) in this compound make it an attractive core for the design of novel ligands for metal-catalyzed reactions and for the development of purely organic catalysts.
Chiral Ligand Design Based on the Thiophene-Amine Core
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral ligands are essential for achieving high levels of stereocontrol in asymmetric catalysis. The 4-phenylthiophen-3-amine scaffold can be elaborated into chiral ligands by introducing stereogenic centers.
One common strategy involves the reaction of the amine group with a chiral auxiliary or building block. For instance, condensation with a chiral aldehyde or ketone, followed by reduction, can install a chiral secondary amine. Alternatively, acylation with a chiral carboxylic acid can lead to chiral amides. These newly introduced chiral moieties, in proximity to the thiophene and phenyl groups, can create a well-defined chiral environment around a coordinated metal center.
Evaluation in Specific Catalytic Reactions
Ligands derived from the 4-phenylthiophen-3-amine core are being evaluated in a variety of catalytic reactions. Metal complexes of these ligands, for example with palladium, rhodium, or copper, are of interest in asymmetric cross-coupling reactions, hydrogenations, and hydrosilylations.
The performance of these catalyst systems is highly dependent on the specific ligand structure, the metal used, and the reaction conditions. Key parameters that are often evaluated include:
Enantioselectivity: The ability of the catalyst to produce one enantiomer of the product in excess over the other.
Diastereoselectivity: The ability to control the formation of one diastereomer over others.
Catalytic Activity: The rate at which the catalyst converts reactants to products.
Substrate Scope: The range of different starting materials that can be effectively used in the reaction.
While specific data for ligands directly derived from this compound is still emerging, the broader class of thiophene-based chiral ligands has shown promise in various asymmetric transformations.
Integration into Functional Materials
The unique electronic and structural properties of the 4-phenylthiophen-3-amine unit make it a promising candidate for incorporation into functional organic materials, such as conductive polymers and organic semiconductors.
The thiophene ring is a well-known component of conducting polymers, and the presence of the phenyl and amine substituents can be used to tune the electronic and physical properties of the resulting materials. The amine group can serve as a site for polymerization or for grafting the molecule onto other polymer backbones.
Electropolymerization of 4-phenylthiophen-3-amine or its derivatives can lead to the formation of thin films of a conductive polymer on an electrode surface. The properties of these films, such as their conductivity, electrochromic behavior, and stability, can be modulated by the polymerization conditions and by the presence of substituents on the aromatic rings.
The incorporation of the 4-phenylthiophen-3-amine moiety into larger conjugated systems is also being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electron-rich nature of the aminothiophene unit can be beneficial for charge transport and for tuning the HOMO and LUMO energy levels of the material.
The following table summarizes the key properties of functional materials derived from thiophene-based monomers:
| Material Type | Key Properties | Potential Applications |
| Conductive Polymers | Electrical conductivity, Electrochromism, Environmental stability | Antistatic coatings, Sensors, Organic electrodes |
| Organic Semiconductors | Charge carrier mobility, Photoluminescence, Tunable bandgap | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs) |
Precursors for Polymer Synthesis
The molecular structure of 4-phenylthiophen-3-amine makes it an excellent candidate as a monomer for the synthesis of advanced polymeric materials. The thiophene ring is a well-known heterocyclic compound that can undergo oxidative polymerization to form conjugated polymers known as polythiophenes. These polymers are renowned for their electrical conductivity and stability. mdpi.commdpi.com The presence of the amine group on the thiophene ring can influence the polymerization process and the final properties of the polymer.
Polymerization of thiophene derivatives can be achieved through both chemical and electrochemical methods. researchgate.net
Electrochemical Polymerization (Electropolymerization): This is a common technique where the monomer is oxidized at the surface of an electrode to form a polymer film. nih.gov For 4-phenylthiophen-3-amine, the process would involve the oxidation of the thiophene ring, leading to the formation of radical cations that subsequently couple to form polymer chains. researchgate.net The resulting polymer, poly(4-phenylthiophen-3-amine), would be directly deposited onto the electrode surface as a conductive film. The polymerization conditions, such as the solvent, electrolyte, and applied potential, can be tuned to control the thickness, morphology, and properties of the polymer film. nih.govresearchgate.net
Chemical Oxidative Polymerization: This method involves the use of chemical oxidizing agents, such as iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a solution. mdpi.comresearchgate.net This technique allows for the bulk synthesis of the polymer, which can then be processed from solution for various applications.
The incorporation of the phenyl and amine substituents onto the polythiophene backbone is expected to significantly modify its electronic and physical properties. The phenyl group can enhance the polymer's thermal stability and influence its solubility, while the amine group can serve as a site for further functionalization or influence the polymer's doping characteristics and conductivity.
Below is a table summarizing polymerization methods for related thiophene-based monomers.
| Monomer | Polymerization Method | Oxidant/Conditions | Resulting Polymer Properties |
| 3-hexylthiophene | Chemical Oxidative | FeCl₃ | High molecular weight, good solubility, forms crystalline films. mdpi.com |
| Thieno[3,4-b]-1,4-oxathiane | Electrochemical | Room Temperature Ionic Liquid | Compact morphology, good electroactivity, band gap of ~1.6 eV. nih.gov |
| 2-amino-4-phenylthiazole | Electrochemical Oxidative | Platinum electrode, HCl | Formation of a polymer film on the electrode. researchgate.net |
| Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester | Electrochemical & Chemical | Potentiostatic / FeCl₃ | Conductive homopolymers and copolymers with electrochromic properties. |
This table is interactive. Users can sort and filter the data based on the columns.
Components in Optoelectronic Materials
The conjugated system formed by the thiophene and phenyl rings, along with the electron-donating nature of the amine group, makes 4-phenylthiophen-3-amine a promising component for various optoelectronic materials. mdpi.comresearchgate.net Thiophene-based molecules are widely investigated for their applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). taylorfrancis.commdpi.com
Specifically, derivatives of phenyl- and amino-thiophenes are excellent candidates for use as hole-transporting materials (HTMs) in OLEDs. nih.govmdpi.com In a typical OLED structure, the HTL facilitates the injection of holes from the anode and their transport to the emissive layer. The highest occupied molecular orbital (HOMO) energy level of 4-phenylthiophen-3-amine is expected to align well with the work function of common anodes like indium tin oxide (ITO), promoting efficient hole injection. bohrium.com The triphenylamine moiety, which shares structural similarities with the core of the subject compound, is a cornerstone in the design of many high-performance HTMs. mdpi.comossila.com
Furthermore, the fluorescent properties of such donor-acceptor structures make them suitable for use as emitters or dopants in the emissive layer of OLEDs. acs.org The combination of the electron-rich amine and thiophene units with the phenyl group can be tuned to achieve emission in different parts of the visible spectrum. By modifying the molecular structure, it is possible to control the energy levels (HOMO and LUMO) and the band gap, thereby influencing the color and efficiency of the light emission. mdpi.com
The table below presents typical optoelectronic properties for materials structurally related to 4-phenylthiophen-3-amine.
| Compound Class | Application | HOMO Level (eV) | LUMO Level (eV) | Device Performance Metric |
| Triphenylamine derivatives | Hole Transport (OLED) | ~ -5.1 to -5.7 | ~ -2.0 to -2.4 | High hole mobility (>10⁻⁴ cm²/Vs). mdpi.comresearchgate.net |
| Thiophene-based copolymers | Electrochromic Devices | Variable | Variable | High optical contrast and coloration efficiency. mdpi.com |
| Thienothiophene derivatives | Organic Solar Cells | ~ -5.3 | ~ -3.2 | Power conversion efficiencies can be modulated by acceptor strength. mdpi.com |
| Pyrene-based HTMs | Hole Transport (OLED) | ~ -5.6 | ~ -2.3 | Can lead to high external quantum efficiency (EQE) and high luminance. nih.gov |
This table is interactive. Users can sort and filter the data based on the columns.
Surface Modification and Nanomaterial Functionalization
The amine group in this compound provides a reactive handle for the covalent attachment of the molecule to a wide variety of surfaces and nanomaterials. This functionalization is crucial for tailoring the interfacial properties of materials, which is critical in fields ranging from electronics to biotechnology. rsc.org
One key application is the formation of self-assembled monolayers (SAMs) . The amine group can react with surfaces bearing complementary functional groups, such as carboxylic acids or epoxides, to form a dense, ordered molecular layer. nih.gov For instance, it can be grafted onto oxide surfaces like indium tin oxide (ITO) or silicon dioxide (SiO₂), which are common components in electronic devices. Such SAMs can modify the work function of electrodes, improve charge injection efficiency, and passivate surface defects. arxiv.orgarxiv.org The thiophene and phenyl components of the molecule would then form the outer surface of the SAM, defining its electronic properties and interaction with subsequently deposited layers. Amino-terminated SAMs have been extensively studied for their ability to control surface properties. uba.ar
In the realm of nanotechnology, 4-phenylthiophen-3-amine can be used to functionalize nanomaterials such as gold nanoparticles, quantum dots, and graphene oxide. researchgate.net The amine group can readily bind to the surface of these materials, either through direct covalent bonding or electrostatic interactions. nih.govmdpi.com This surface modification can:
Improve dispersibility: Grafting the molecule onto nanoparticles can prevent their aggregation and improve their dispersion in various solvents or polymer matrices.
Introduce new functionality: The electronic properties of the phenyl-thiophene moiety can be imparted to the nanomaterial. For example, functionalizing insulating nanoparticles with this molecule could make them suitable for applications in conductive composites. mdpi.com
Enable further reactions: The amine group on the surface can be used as a platform for subsequent chemical modifications, for instance, via "click chemistry" or by attaching biomolecules. nih.govresearchgate.net
The following table summarizes techniques used for surface modification with amine- and thiol-containing molecules.
| Molecule Type | Substrate/Nanomaterial | Functionalization Method | Resulting Properties/Application |
| Amino-terminated alkanethiols | Gold (Au) | Self-Assembly | Tailored surface charge density; biosensing platforms. uba.ar |
| 4-aminothiophenol | Graphene Oxide | Covalent bonding | Enhanced sorption efficiency for dyes and metal ions. researchgate.net |
| (3-mercaptopropyl)trimethoxysilane | Magnetic Nanoparticles | Silanization, Grafting-through | Core-shell hybrid materials with polymeric shells. mdpi.com |
| Amino-terminated silanes | Silica (SiO₂) | Self-Assembly | Primary layer for biosensor functionalization. rsc.org |
This table is interactive. Users can sort and filter the data based on the columns.
Analytical Methodologies for Research and Process Control
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatography is an indispensable tool for the analysis of 4-Phenylthiophen-3-amine (B13281456) hydrochloride and its synthetic precursors. It allows for the separation, identification, and quantification of the target compound, as well as any impurities, byproducts, or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 4-Phenylthiophen-3-amine hydrochloride. A robust reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main component from any related substances.
Method development involves a systematic optimization of chromatographic parameters to achieve adequate resolution, good peak shape, and a reasonable analysis time. For an aromatic amine salt, a C18 (octadecyl) column is a common first choice for the stationary phase due to its hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it controls the ionization state of the amine and influences retention and peak shape. UV detection is suitable as the phenylthiophene moiety is a strong chromophore.
A typical validated HPLC method for purity determination would include the parameters outlined in the following table.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water B: Acetonitrile |
| Gradient | Start at 10% B, linear gradient to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50 v/v) |
Validation of the method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is reliable for its intended purpose. mdpi.com
Gas Chromatography (GC) for Volatile Intermediates/Byproducts
Gas Chromatography (GC) is particularly useful for monitoring the presence of volatile or semi-volatile substances that may be part of the synthetic route for this compound. This includes starting materials (e.g., substituted benzenes, thiophene (B33073) precursors) and low molecular weight byproducts. The target compound itself, being a salt, is non-volatile and not directly suitable for GC analysis without derivatization.
In a process control context, GC can be used to ensure that volatile organic impurities are removed during downstream processing. A headspace GC method with a flame ionization detector (FID) is often employed for this purpose. For sulfur-containing intermediates, more selective detectors like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) can provide enhanced sensitivity and selectivity, minimizing interference from the sample matrix. shimadzu.comshimadzu.com
Table 2: Example GC Method Parameters for Residual Volatile Analysis
| Parameter | Condition |
|---|---|
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Oven Program | Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Sulfur Chemiluminescence Detector (SCD) |
| Detector Temperature | 280 °C (FID) |
| Injection Mode | Split (e.g., 20:1) |
This technique is crucial for confirming the removal of potentially toxic or reactive starting materials before the final product is isolated.
Chiral Chromatography for Enantiomeric Excess Determination
If this compound is synthesized as a single enantiomer or if the chiral center is introduced during the synthesis, a method to determine the enantiomeric excess (e.e.) is required. Chiral chromatography, either by HPLC or Supercritical Fluid Chromatography (SFC), is the standard approach. chromatographyonline.comwiley.com
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and crown ether-based CSPs are particularly effective for resolving primary amines. wiley.comchromatographyonline.com Method development focuses on screening different CSPs and mobile phase systems to find conditions that provide baseline resolution of the two enantiomers. For primary amines, mobile phase additives are critical. A combination of an acidic additive (e.g., trifluoroacetic acid) to protonate the amine and a basic additive (e.g., triethylamine) to improve peak shape is often necessary. chromatographyonline.comresearchgate.net
SFC is increasingly favored for chiral separations due to its high efficiency, faster analysis times, and reduced use of organic solvents compared to normal-phase HPLC. chromatographyonline.comresearchgate.net
Table 3: Example Chiral SFC Screening Conditions
| Parameter | Condition |
|---|---|
| Columns (Screened) | Polysaccharide-based (e.g., Chiralpak series) Crown Ether-based (e.g., Crownpak CR-I) |
| Mobile Phase | CO₂ with a polar co-solvent (e.g., Methanol, Ethanol) |
| Additives in Co-solvent | 0.3% Trifluoroacetic Acid / 0.2% Triethylamine (for polysaccharide CSPs) 0.8% Trifluoroacetic Acid (for crown ether CSPs) wiley.com |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Once a successful separation is achieved, the method is validated for the quantification of the minor enantiomer in the presence of the major one, establishing the limit of quantification (LOQ) for the undesired enantiomer.
Titrimetric Methods for Hydrochloride Content and Amine Purity
Titrimetry provides a direct and accurate means of assaying the active pharmaceutical ingredient, specifically by quantifying the amine and hydrochloride components of the salt. These classical analytical methods are robust, cost-effective, and often used for final product release testing.
Non-Aqueous Titration
Aromatic amines like 4-phenylthiophen-3-amine are typically very weak bases in water, making aqueous titration difficult due to the lack of a sharp endpoint. Non-aqueous titration is the preferred method for accurately determining the purity of the amine component. gfschemicals.com
The standard procedure involves dissolving the amine hydrochloride salt in a non-aqueous solvent, typically glacial acetic acid. pharmaknowledgeforum.comlcms.cz Glacial acetic acid acts as a differentiating solvent for bases. A strong acid, perchloric acid (HClO₄) dissolved in glacial acetic acid, is used as the titrant. gfschemicals.com
For hydrochloride salts, the chloride ion is weakly basic in acetic acid and would interfere with the titration of the amine. To overcome this, mercuric acetate (B1210297) is added to the solution. The mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively removing the interference. pharmaknowledgeforum.com
The endpoint can be detected visually using an indicator like crystal violet, which changes from violet (basic) to blue-green (acidic), or potentiometrically. pharmaknowledgeforum.com
Reaction Principle:
Removal of Chloride: 2R-NH₃⁺Cl⁻ + Hg(OAc)₂ → 2R-NH₃⁺OAc⁻ + HgCl₂
Titration: R-NH₃⁺OAc⁻ + HClO₄ → R-NH₃⁺ClO₄⁻ + HOAc
Potentiometric and Conductometric Methods
To improve objectivity and precision over visual indicators, instrumental methods are widely used to detect the endpoint of titrations.
Potentiometric Titration: This is the most common method for the non-aqueous assay of amine hydrochlorides. The titration is monitored by measuring the potential difference (voltage) between a reference electrode and an indicator electrode (typically a glass electrode) as a function of the titrant volume. The endpoint is identified as the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant). lcms.czmetrohm.com This method provides a sharp and well-defined endpoint for the titration of weak bases in non-aqueous media. researchgate.net
Conductometric Titration: This method is based on monitoring the change in electrical conductivity of the solution as the titrant is added. tau.ac.ilumcs.pl For the titration of an amine hydrochloride (a salt of a weak base and strong acid) with a strong base like sodium hydroxide (B78521) in an aqueous or mixed-aqueous medium, the initial conductivity is high due to the presence of mobile H⁺ ions from the dissociation of the hydrochloride salt. As NaOH is added, the highly mobile H⁺ ions are replaced by less mobile Na⁺ ions, causing the conductivity to decrease. After the equivalence point, the conductivity begins to rise sharply due to the addition of excess NaOH, which introduces highly mobile OH⁻ ions. uomustansiriyah.edu.iqshodhsagar.com The endpoint is determined graphically by finding the intersection of the two linear portions of the plot of conductance versus titrant volume. tau.ac.il This technique is particularly advantageous for very dilute or colored solutions where other methods may fail. shodhsagar.com
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone analytical technique in synthetic chemistry, providing fundamental insight into the elemental composition of a compound. This process is crucial for verifying the empirical formula of a newly synthesized substance, such as this compound, and for assessing its purity. The technique quantitatively determines the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's proposed molecular formula.
For this compound, the molecular formula is established as C₁₀H₁₀ClNS. Based on this formula, the theoretical elemental composition has been calculated. These theoretical values serve as a critical benchmark for researchers to confirm the successful synthesis and stoichiometric integrity of the compound.
A comprehensive search of scientific literature and chemical databases did not yield publicly available experimental data for the elemental analysis of this compound. Therefore, the following table presents the calculated theoretical percentages for each element, which are essential for any future experimental verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 56.73 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 4.77 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.74 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.62 |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.14 |
| Total | 211.73 | 100.00 |
The verification of these theoretical values through experimental elemental analysis would involve the combustion of a precisely weighed sample of this compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. Sulfur and chlorine content are typically determined through other specific analytical methods. A close correlation between the experimental results and the theoretical percentages shown in Table 1 would confirm the elemental composition and high purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


